molecular formula C12H16O2 B1584962 p-Cresyl isovalerate CAS No. 55066-56-3

p-Cresyl isovalerate

Cat. No. B1584962
CAS RN: 55066-56-3
M. Wt: 192.25 g/mol
InChI Key: MVDPTWHTUYDLTL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of p-Cresyl isovalerate consists of a cresol (methylphenol) group and an isovalerate (3-methylbutanoate) group . The IUPAC Standard InChI for p-Cresyl isovalerate is InChI=1S/C12H16O2/c1-9(2)8-12(13)14-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 .


Physical And Chemical Properties Analysis

P-Cresyl isovalerate is a colorless to pale yellow liquid with a tobacco-like, sweet odor . It is insoluble in water but soluble in oils . The molecular weight of p-Cresyl isovalerate is 192.2542 g/mol .

Scientific Research Applications

Biomarker in Heart and Kidney Disease

p-Cresyl sulfate, related to p-Cresyl isovalerate, has been studied for its role in chronic kidney disease. Increasing levels of p-Cresyl sulfate in the sera of patients indicate worsening chronic kidney disease, making it a useful biomarker for clinical investigations of heart and kidney diseases (Paroni et al., 2019).

Electrosynthesis and Biosensor Applications

The electrosynthesis of brilliant cresyl blue, a compound related to p-Cresyl, has been explored for its use in modifying glassy carbon electrodes. These electrodes show potential in biosensor applications, particularly for the detection of hydrogen peroxide and glucose (Ghica & Brett, 2009).

Binding Properties in Serum Albumin

Research on p-Cresyl glucuronide, a metabolite of tyrosine similar to p-Cresyl isovalerate, has shown its binding properties to human serum albumin. This interaction is crucial for understanding the behavior of such compounds in physiological conditions and their implications in renal diseases (Yi et al., 2018).

Uremic Toxicity and Disease Progression

Studies have focused on the uremic toxicity of p-Cresyl sulfate and its role in disease progression, particularly in kidney and cardiovascular diseases. The findings highlight the importance of understanding the toxicity of such compounds in the progression of various diseases (Vanholder et al., 2014).

Odor Control in Waste Management

p-Cresol, related to p-Cresyl isovalerate, has been identified as a significant contributor to odor from waste lagoons in concentrated animal feeding operations. Studies show that treatment with horseradish peroxidase can significantly reduce p-Cresol, suggesting its application in odor control in waste management (Eniola et al., 2006).

Cardiovascular Risk in Kidney Disease

Research indicates that p-Cresol, related to p-Cresyl isovalerate, is directly associated with cardiovascular events in patients with chronic kidney disease. This underscores its potential as a predictive marker for cardiovascular risk in renal patients (Meijers et al., 2010).

Safety And Hazards

According to the Safety Data Sheet, p-Cresyl isovalerate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . In the event of exposure, the affected area should be rinsed with water and medical attention should be sought .

properties

IUPAC Name

(4-methylphenyl) 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(2)8-12(13)14-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDPTWHTUYDLTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047159
Record name p-Tolyl isovalerate
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid, tobacco-like, animal, sweet herbaceous odour
Record name p-Tolyl 3-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/581/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name p-Tolyl 3-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/581/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.977-0.987
Record name p-Tolyl 3-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/581/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

p-Cresyl isovalerate

CAS RN

55066-56-3
Record name p-Cresyl isovalerate
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Record name p-Cresyl isovalerate
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Record name p-Cresyl isovalerate
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Record name Butanoic acid, 3-methyl-, 4-methylphenyl ester
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Record name p-Tolyl isovalerate
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Record name p-tolyl isovalerate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.041
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Record name P-CRESYL ISOVALERATE
Source FDA Global Substance Registration System (GSRS)
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Record name 4-Methylphenyl 3-methylbutanoate
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is p-Cresyl isovalerate and why is it of interest in celery seed research?

A1: p-Cresyl isovalerate (also known as p-tolyl isovalerate) is an aromatic ester that contributes to the characteristic aroma of celery seeds. It has been identified as a significant component of celery seed essential oil, reaching concentrations of up to 14.94% depending on the extraction method [].

Q2: How does the concentration of p-Cresyl isovalerate vary in celery seed extracts?

A2: Research has shown that the extraction method can influence the concentration of p-Cresyl isovalerate in celery seed preparations. While steam distillation yields an essential oil with 14.94% p-Cresyl isovalerate [], analysis of the volatile compounds using solid-phase microextraction coupled with gas chromatography-mass spectrometry (SPME-GC-MS) did not detect this compound []. This difference suggests that p-Cresyl isovalerate may be formed or released during the specific conditions of the steam distillation process.

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